molecular formula C12H14N2O3 B2818522 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione CAS No. 2567498-67-1

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No. B2818522
CAS RN: 2567498-67-1
M. Wt: 234.255
InChI Key: IIFZQASPUKZTMF-UHFFFAOYSA-N
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Description

“3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione” is a chemical compound with the CAS Number: 2567498-67-1 . It has a molecular weight of 234.25 . It is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 234.25 . It is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various methods for the synthesis and characterization of 1,3-oxazolidine-2,4-diones and their derivatives. For instance, a versatile synthesis approach starting from α-ketols and isocyanates has been reported, allowing access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields. This methodology highlights the compound's potential as a precursor for α-hydroxyamides bearing a quaternary stereocenter upon hydrolysis (Merino et al., 2010). Additionally, the preparation and properties of similar oxazolidine derivatives were explored as early as 1947, indicating a long-standing interest in these compounds (Hook, 1947).

Mechanistic Studies

Mechanistic studies have utilized derivatives of 1,3-oxazolidine-2,4-dione for investigating reactions with NH-acidic heterocycles, contributing to the understanding of reaction mechanisms in organic chemistry. This research has provided insights into the synthesis and labeling techniques, particularly using 15N-labeling for NMR spectroscopy analysis (Ametamey et al., 1988).

Agricultural Applications

In the field of agriculture, derivatives of oxazolidinone, such as famoxadone, have been developed as new fungicides. These compounds exhibit excellent control of various plant pathogens, showcasing the broader applicability of 1,3-oxazolidine-2,4-diones in creating effective agricultural solutions (Sternberg et al., 2001).

Polymer Science

The compound and its derivatives have found applications in polymer science, where they have been used in the synthesis of novel polyureas. Such research indicates the versatility of oxazolidinone derivatives in materials science, contributing to the development of new materials with specific properties (Mallakpour & Rafiee, 2003).

Chemical Reactions and Transformations

Oxazolidine derivatives have been involved in studies of chemical reactions, such as Mannich reactions, highlighting their reactivity and utility as intermediates in organic synthesis. These studies not only provide a deeper understanding of chemical reactivity but also open pathways for the synthesis of complex molecules (Fairhurst et al., 1989).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(3-aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFZQASPUKZTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

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